![molecular formula C10H11NOS B1426897 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE CAS No. 1339495-85-0](/img/structure/B1426897.png)
3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE: is an organic compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol This compound features a pyridine ring attached to a tetrahydrothiophene ring via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE can be achieved through several methods. One common approach involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: . These methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
- 2-[N-(Substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones
Uniqueness: 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE is unique due to its combination of a pyridine ring and a tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1339495-85-0 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
pyridin-3-yl(thiolan-3-yl)methanone |
InChI |
InChI=1S/C10H11NOS/c12-10(9-3-5-13-7-9)8-2-1-4-11-6-8/h1-2,4,6,9H,3,5,7H2 |
InChI Key |
PUNSDUKLJAQBLA-UHFFFAOYSA-N |
SMILES |
C1CSCC1C(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1CSCC1C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


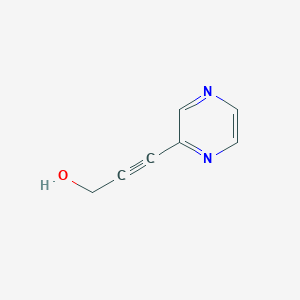
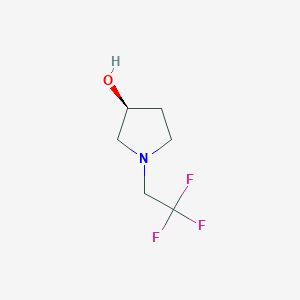
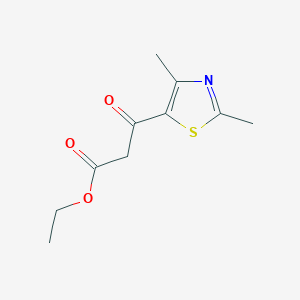
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)
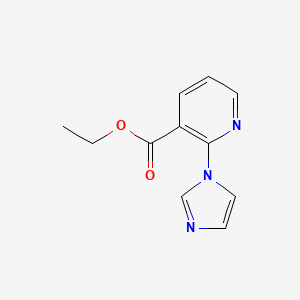
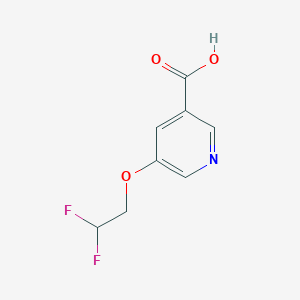
![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)
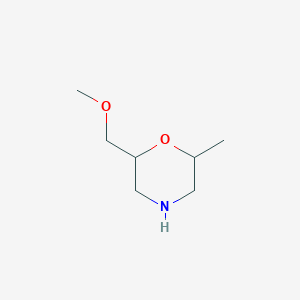

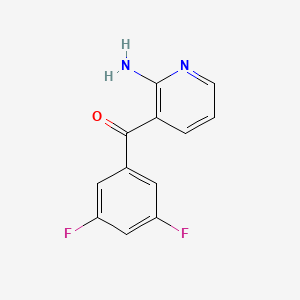
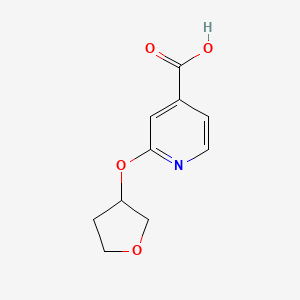
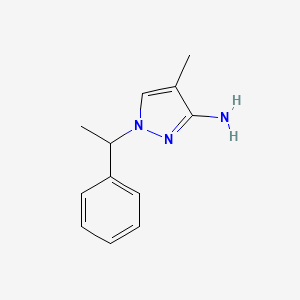
![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
